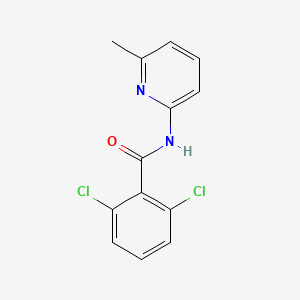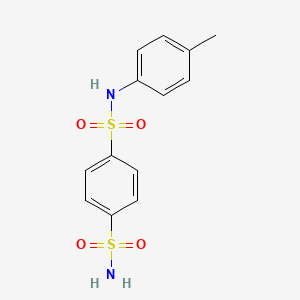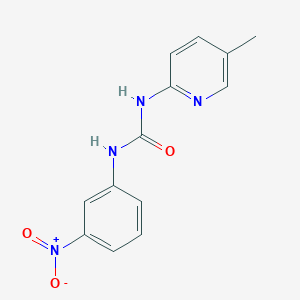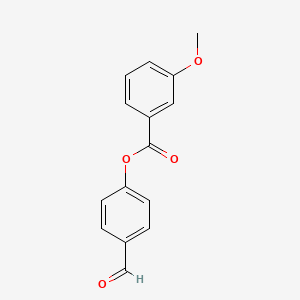
4-(1-azepanyl)-N-cyclohexyl-6-methoxy-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-azepanyl)-N-cyclohexyl-6-methoxy-1,3,5-triazin-2-amine, also known as ACT, is a novel triazine compound that has gained attention in the scientific community due to its potential therapeutic applications.
作用機序
The exact mechanism of action of 4-(1-azepanyl)-N-cyclohexyl-6-methoxy-1,3,5-triazin-2-amine is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of anxiety, depression, and seizures. 4-(1-azepanyl)-N-cyclohexyl-6-methoxy-1,3,5-triazin-2-amine may also modulate the activity of glutamate receptors, which are involved in learning and memory processes.
Biochemical and Physiological Effects:
4-(1-azepanyl)-N-cyclohexyl-6-methoxy-1,3,5-triazin-2-amine has been shown to increase the levels of GABA in the brain, which can lead to a reduction in anxiety and depression. It also has a positive effect on the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. 4-(1-azepanyl)-N-cyclohexyl-6-methoxy-1,3,5-triazin-2-amine has also been shown to have antioxidant properties, which can protect against oxidative stress and inflammation.
実験室実験の利点と制限
One advantage of using 4-(1-azepanyl)-N-cyclohexyl-6-methoxy-1,3,5-triazin-2-amine in lab experiments is its high potency and selectivity. It has been shown to have a low toxicity profile and does not exhibit significant side effects. However, the synthesis of 4-(1-azepanyl)-N-cyclohexyl-6-methoxy-1,3,5-triazin-2-amine is complex and time-consuming, which can limit its use in large-scale experiments.
将来の方向性
There are several future directions for the research and development of 4-(1-azepanyl)-N-cyclohexyl-6-methoxy-1,3,5-triazin-2-amine. One area of interest is its potential in the treatment of neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in these conditions. Another area of research is the development of more efficient synthesis methods for 4-(1-azepanyl)-N-cyclohexyl-6-methoxy-1,3,5-triazin-2-amine, which can increase its availability for use in lab experiments and clinical trials. Additionally, the use of 4-(1-azepanyl)-N-cyclohexyl-6-methoxy-1,3,5-triazin-2-amine in combination with other drugs may enhance its therapeutic potential and lead to the development of novel treatment strategies.
In conclusion, 4-(1-azepanyl)-N-cyclohexyl-6-methoxy-1,3,5-triazin-2-amine is a promising compound that has shown potential in the treatment of various neurological disorders. Its unique structure and mechanism of action make it an attractive target for further research and development. While there are limitations to its use in lab experiments, its advantages and potential therapeutic benefits make it a valuable compound for the scientific community to explore.
合成法
The synthesis of 4-(1-azepanyl)-N-cyclohexyl-6-methoxy-1,3,5-triazin-2-amine involves a series of steps that include the reaction of 1-cyclohexylpiperazine with 1-bromo-4-chlorobutane, followed by the reaction of the resulting compound with 6-methoxy-1,3,5-triazin-2-amine. The final product is obtained through purification and isolation methods.
科学的研究の応用
4-(1-azepanyl)-N-cyclohexyl-6-methoxy-1,3,5-triazin-2-amine has been studied extensively for its potential therapeutic applications. It has been found to possess anticonvulsant, anxiolytic, and antidepressant properties. 4-(1-azepanyl)-N-cyclohexyl-6-methoxy-1,3,5-triazin-2-amine has also been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
4-(azepan-1-yl)-N-cyclohexyl-6-methoxy-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O/c1-22-16-19-14(17-13-9-5-4-6-10-13)18-15(20-16)21-11-7-2-3-8-12-21/h13H,2-12H2,1H3,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMKUBDFETUMHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCCCC2)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-azepanyl)-N-cyclohexyl-6-methoxy-1,3,5-triazin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amino]methyl}phenyl)acetamide](/img/structure/B5713757.png)

![N-cyclopentyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5713766.png)

![7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5713775.png)

![4-{[(2-isopropoxy-1-naphthyl)methylene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5713794.png)
![1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane](/img/structure/B5713798.png)
![N-(3,5-dimethylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5713805.png)
![1-[2-(benzylamino)-2-oxoethyl]-4-piperidinecarboxamide](/img/structure/B5713823.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5713828.png)

![N-(2-{2-[1-(3-bromophenyl)ethylidene]hydrazino}-2-oxoethyl)-3-(2-methoxyphenyl)acrylamide](/img/structure/B5713835.png)